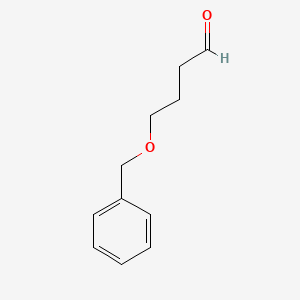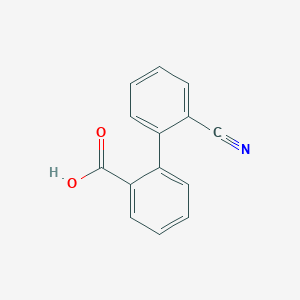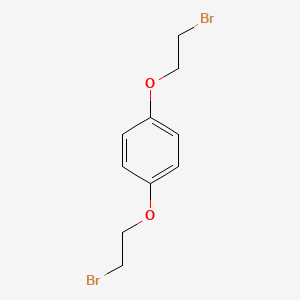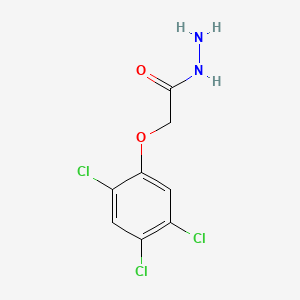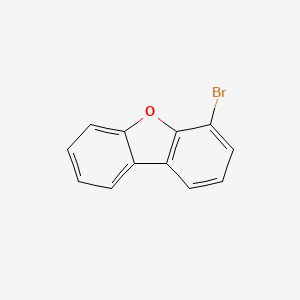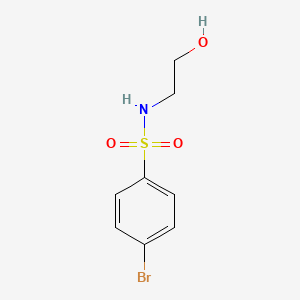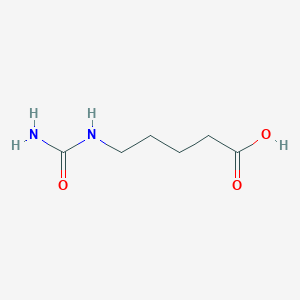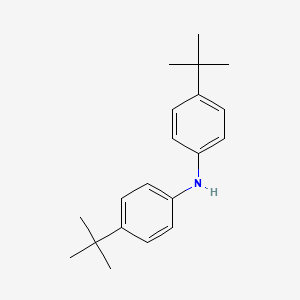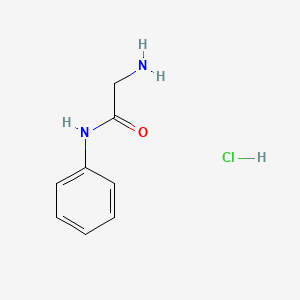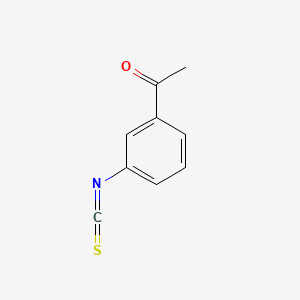
3-Acetylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylphenyl Isothiocyanate is a synthetic reagent chemical that belongs to the group of alkenes. It has the chemical groups of an alkene and a nitro group. The compound is also known as this compound and has the molecular formula C₉H₇NOS with a molecular weight of 177.22 g/mol .
Wirkmechanismus
Target of Action
Isothiocyanates, the class of compounds to which 3-acetylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to interact with their targets in a chemoselective manner, tolerating aqueous reaction conditions . This suggests that this compound may interact with its targets in a similar way, leading to changes in the function or activity of these targets.
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis
Pharmacokinetics
Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Therefore, it is plausible that this compound may have similar effects.
Action Environment
It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the action of this compound may also be influenced by environmental conditions such as temperature and pH.
Vorbereitungsmethoden
3-Acetylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is carried out under the protection of nitrogen and mild conditions, using dimethylbenzene as a solvent. The yields of some products can exceed 90%, making this method efficient and suitable for industrial production .
Analyse Chemischer Reaktionen
3-Acetylphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound’s electrophilicity makes it suitable for reactions with azide and nitro groups, which are involved in the synthesis of stereochemically pure compounds.
Reduction Reactions: The compound can be reduced using common reducing agents like hydride ions.
Oxidation Reactions: It can also undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Wissenschaftliche Forschungsanwendungen
3-Acetylphenyl Isothiocyanate has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
3-Acetylphenyl Isothiocyanate can be compared with other similar compounds, such as:
Phenyl Isothiocyanate: Similar in structure but lacks the acetyl group.
4-Isothiocyanatophenyl Acetate: Similar but with the isothiocyanate group in the para position.
2-Isothiocyanatophenyl Ethanone: Similar but with the isothiocyanate group in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .
Eigenschaften
IUPAC Name |
1-(3-isothiocyanatophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGANVWCPAAIVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334377 |
Source


|
| Record name | 3-Acetylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-71-1 |
Source


|
| Record name | 3-Acetylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3125-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
